molecular formula C6H12N2O B1502886 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone CAS No. 1000870-09-6

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone

Cat. No. B1502886
CAS RN: 1000870-09-6
M. Wt: 128.17 g/mol
InChI Key: QTFVAHXVSVHNQR-ZCFIWIBFSA-N
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Description

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone, also known as R-3-AP, is a chemical compound that has been widely used in scientific research. It is a chiral compound, meaning it has a non-superimposable mirror image, and is often used as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone is not fully understood, but it is believed to act as a modulator of neurotransmitter activity. It has been shown to increase the release of dopamine and serotonin in certain brain regions, leading to enhanced neurotransmission. 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone may also act as an inhibitor of enzymes that degrade neurotransmitters, leading to increased levels of these molecules in the brain.
Biochemical and Physiological Effects:
1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to enhanced neurotransmission. 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. In addition, 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of compounds with potential therapeutic applications. Another advantage is its ability to modulate neurotransmitter activity, making it useful for studying the function of these molecules in the brain. However, one limitation of using 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are many potential future directions for research involving 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone. One area of interest is the development of compounds that target specific neurotransmitter systems, such as dopamine and serotonin. Another area of interest is the development of compounds with antioxidant and anti-inflammatory properties, which may be useful in the treatment of neurodegenerative and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone and its potential therapeutic applications.

Scientific Research Applications

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone has been used in a wide range of scientific research, including medicinal chemistry, neuroscience, and drug discovery. It has been used as a building block for the synthesis of compounds with potential therapeutic applications, such as inhibitors of enzymes and receptors. 1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone has also been used as a tool for studying the function of neurotransmitters, such as dopamine and serotonin.

properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFVAHXVSVHNQR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693183
Record name 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((R)-3-Amino-pyrrolidin-1-yl)-ethanone

CAS RN

1000870-09-6
Record name 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To (3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine (3 mmol) in dry methylene chloride (30 mL) and triethylamine (7.5 mmol) at room temperature was added acetyl chloride (3.5 mmol) dropwise. The mixture was stirred for 6 hours at room temperature, then the solvent removed under reduced pressure. The residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1) and stirred for 60 hours. The solution was neutralized with solid sodium carbonate, filtered, and solvent removed from the filtrate under reduced pressure. The residue was purified by silica gel flash chromatography column, eluting firstly with CHCl3—cC6H12—MeOH (85-14-1, 1.0 1) to elute the faster moving spots, and then with CHCl3—MeOH—NH3/MeOH (93-5-2), to obtain 1-acetyl-3-aminopyrrolidine, a compound of formula (4) as an oil.
Name
(3,4-dimethoxy-benzylidene)-pyrrolidin-3-yl-amine
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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